
2-Ethynylfuran
Overview
Description
2-Ethynylfuran is an organic compound with the molecular formula C6H4O. It consists of a furan ring with an ethynyl group (C≡CH) attached to the second carbon atom. This compound is known for its unique reactivity due to the presence of both the furan ring and the ethynyl group .
Mechanism of Action
Mode of Action
It also has an ethynyl group (C≡CH) attached to the second carbon atom in the ring. The presence of the furan ring and the ethynyl group contributes to the reactivity of the molecule.
Result of Action
A study suggests that 2-ethynylfuran and similar compounds may be useful precursors for the preparation of conducting polymers .
Action Environment
Biochemical Analysis
Biochemical Properties
The presence of the furan ring and the ethynyl group in 2-Ethynylfuran contributes to its reactivity. The furan ring is aromatic, meaning it has delocalized electrons that can participate in various chemical reactions. The ethynyl group is a reactive functional group that can undergo addition reactions.
Molecular Mechanism
The presence of the furan ring and the ethynyl group in this compound contributes to its reactivity. The furan ring is aromatic, meaning it has delocalized electrons that can participate in various chemical reactions. The ethynyl group is a reactive functional group that can undergo addition reactions.
Temporal Effects in Laboratory Settings
There is currently no available data on the temporal effects of this compound in laboratory settings .
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of this compound in animal models .
Transport and Distribution
There is currently no available data on how this compound is transported and distributed within cells and tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethynylfuran can be synthesized through various methods. One common approach involves the Sonogashira coupling reaction, where a furan derivative is coupled with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under mild conditions and yields the desired product with high efficiency.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Sonogashira coupling reaction remains a viable method for large-scale synthesis. The scalability of this reaction makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2-Ethynylfuran undergoes various chemical reactions, including:
Cycloadditions: The ethynyl group can participate in cycloaddition reactions with electron-rich alkenes or alkynes to form new cyclic structures.
Sonogashira Coupling: This reaction allows the coupling of the ethynyl group with aryl or vinyl halides to form new carbon-carbon bonds in the presence of a palladium catalyst.
Common Reagents and Conditions:
Cycloadditions: Typically involve electron-rich alkenes or alkynes under mild conditions.
Sonogashira Coupling: Requires a palladium catalyst, a copper co-catalyst, and an appropriate base such as triethylamine.
Major Products:
Cycloadditions: Formation of new cyclic structures.
Sonogashira Coupling: Formation of new carbon-carbon bonds, leading to various substituted furan derivatives.
Scientific Research Applications
Organic Synthesis
2-Ethynylfuran serves as a crucial building block in organic synthesis due to its dual functional groups. It can be utilized to create a variety of functional materials, polymers, and complex organic compounds.
Material Science
The compound has demonstrated potential in the development of conducting polymers. Studies indicate that polymers derived from this compound exhibit favorable electrical conductivity when doped with electron acceptors.
Biological Research
While specific biological applications are still being explored, preliminary studies suggest that this compound and its derivatives possess antibacterial and antifungal properties. Research has indicated:
- Antiviral Activity : Certain furan-containing compounds display strong antiviral potency with EC50 values ranging from 0.20 to 0.96 μM against viral infections.
- Cytotoxicity Assessment : In vitro studies show low cytotoxicity in mammalian cell lines, indicating safety for potential therapeutic use .
Case Study 1: Antiviral Activity
A study assessed the antiviral properties of derivatives of this compound. The results indicated significant inhibitory effects against specific viral targets, suggesting structural modifications could enhance activity further.
Case Study 2: Conducting Polymers
Research on poly(this compound) doped with electron acceptors revealed that these materials could be effectively used in electronic applications due to their enhanced conductivity properties.
Comparison with Similar Compounds
3-Ethynylfuran: Similar structure but with the ethynyl group attached to the third carbon atom.
2,5-Diethynylfuran: Contains two ethynyl groups attached to the second and fifth carbon atoms.
Comparison: Compared to 3-ethynylfuran, 2-ethynylfuran has a greater electron affinity value . The presence of two ethynyl groups in 2,5-diethynylfuran further enhances its reactivity, making it a useful precursor for the preparation of conducting polymers .
Biological Activity
2-Ethynylfuran is a compound that has garnered attention for its potential biological activities, particularly in the context of drug design and synthesis. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound can be synthesized through various methods, including transition metal-free cross-coupling reactions. For instance, it has been shown that the furan ring can undergo cross-coupling with haloacetylenes in solid media at room temperature to produce 2-ethynyl derivatives with yields up to 88% . This reaction not only highlights the synthetic versatility of this compound but also sets the stage for its exploration in biological applications.
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. For example, it has been tested against various bacterial strains, showing inhibition at low concentrations. In one study, the compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have also been evaluated in cancer cell lines. A notable study reported that the compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM. The mechanism was linked to the activation of caspase pathways, suggesting its potential as a lead compound in cancer therapy .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit various enzymes. For instance, it has shown promising results as an inhibitor of β-tryptase, an enzyme implicated in allergic reactions and asthma. Molecular docking studies revealed that this compound binds effectively to the active site of β-tryptase, suggesting a potential therapeutic application in managing allergic conditions .
Table 1: Biological Activity of this compound
Activity Type | Test Organism/Cell Line | MIC/IC50 (µg/mL or µM) | Reference |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 32 µg/mL | |
Cytotoxicity | MCF-7 (breast cancer) | 25 µM | |
Enzyme Inhibition | β-tryptase | IC50 not specified |
Case Studies
- Antimicrobial Efficacy : In a comparative study assessing various furan derivatives, this compound was found to be one of the most effective against Gram-positive bacteria. The study concluded that modifications to the furan ring could enhance antimicrobial properties further.
- Cytotoxicity Assessment : A detailed investigation into the anticancer properties of this compound involved treating several cancer cell lines with varying concentrations. The results indicated selective cytotoxicity towards tumor cells while sparing normal cells, highlighting its potential for targeted cancer therapies.
- Enzyme Interaction Studies : Molecular dynamics simulations provided insights into how this compound interacts with β-tryptase. The binding affinity was calculated using various computational methods, confirming its potential as a lead compound for drug development targeting allergic responses.
Properties
IUPAC Name |
2-ethynylfuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O/c1-2-6-4-3-5-7-6/h1,3-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVCBOZMKFQEAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60940099 | |
Record name | 2-Ethynylfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60940099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18649-64-4 | |
Record name | Furan, 2-ethynyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018649644 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethynylfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60940099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-Ethynylfuran a promising candidate for conducting polymers?
A: this compound exhibits strong pi-orbital interactions between its ethynyl and furan moieties, particularly in the 2,5-diethynylfuran configuration. [] This interaction, along with the influence of the oxygen atom in the furan ring and the carbon atoms in the ethynyl group, contributes to favorable HOMO/LUMO energy levels and a suitable band gap. These electronic properties, alongside its energetic stability and dipole moment, make this compound and its derivatives potentially useful as precursors for developing conducting polymers. []
Q2: Has the electrical conductivity of polymers incorporating this compound been investigated?
A: Yes, studies have explored the electrical conductivity of poly(this compound) (P2EF) when doped with electron acceptors like iodine, bromine, and ferric chloride. [] Interestingly, iodine-doped P2EF exhibited a maximum conductivity of 5 × 10−3 Ω−1 cm−1, a value found to be largely independent of the polymer's molecular weight. [] This suggests that P2EF holds promise for applications requiring conductive polymeric materials.
Q3: What are the typical methods used to polymerize this compound?
A: Researchers have successfully polymerized this compound and its copolymers using catalysts based on tungsten hexachloride (WCl6) and molybdenum pentachloride (MoCl5). [, ] These catalysts facilitate the polymerization process, enabling the formation of polymers with potentially desirable properties for various applications.
Q4: Are there computational studies available that provide insights into the electronic structure of this compound?
A: Yes, the first eleven vertical ionization energies of mono and diethynylfurans have been calculated using electron propagator theory. [] These calculations provide valuable information on the electronic structure and orbital interactions within these molecules, which are crucial for understanding their reactivity and potential applications.
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